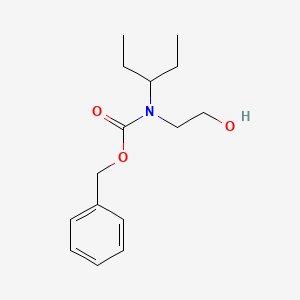
Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and a pentan-3-yl group attached to the carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-hydroxyethylamine and pentan-3-ylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are commonly used.
Major Products Formed
Oxidation: Formation of benzyl (2-oxoethyl)(pentan-3-yl)carbamate.
Reduction: Regeneration of this compound.
Substitution: Formation of substituted benzyl carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis. It can be easily removed under mild conditions, making it useful in multi-step synthesis.
Biology: Studied for its potential as an enzyme inhibitor. Carbamates are known to inhibit cholinesterase enzymes, which are important in neurotransmission.
Medicine: Investigated for its potential use in drug delivery systems. The hydroxyethyl group can be modified to attach various drug molecules, allowing for targeted delivery.
Industry: Used in the production of polymers and resins. The carbamate group can undergo polymerization reactions, leading to the formation of high-performance materials.
Mécanisme D'action
The mechanism of action of Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate involves its interaction with specific molecular targets. In the case of enzyme inhibition, the carbamate group forms a covalent bond with the active site of the enzyme, leading to its inactivation. This interaction is reversible, and the enzyme activity can be restored by hydrolysis of the carbamate bond. The hydroxyethyl and pentan-3-yl groups provide additional binding interactions, enhancing the specificity and potency of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Lacks the hydroxyethyl and pentan-3-yl groups, making it less versatile in terms of chemical modifications.
Ethyl carbamate: Contains an ethyl group instead of the benzyl group, resulting in different chemical properties and reactivity.
Phenyl carbamate: Contains a phenyl group instead of the benzyl group, leading to different binding interactions and biological activity.
Uniqueness
Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate is unique due to the presence of both hydroxyethyl and pentan-3-yl groups. These groups provide additional functional sites for chemical modifications, making it a versatile compound for various applications. The combination of these groups also enhances its binding interactions with molecular targets, leading to improved specificity and potency.
Propriétés
Formule moléculaire |
C15H23NO3 |
|---|---|
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
benzyl N-(2-hydroxyethyl)-N-pentan-3-ylcarbamate |
InChI |
InChI=1S/C15H23NO3/c1-3-14(4-2)16(10-11-17)15(18)19-12-13-8-6-5-7-9-13/h5-9,14,17H,3-4,10-12H2,1-2H3 |
Clé InChI |
KYXZAAUPGLNWJD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)N(CCO)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


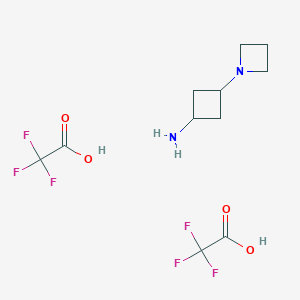
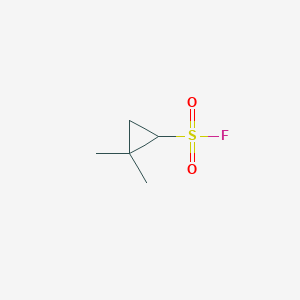
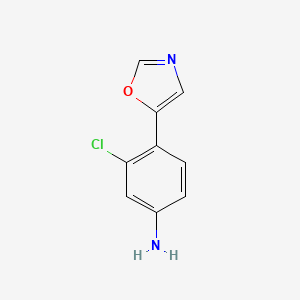
![1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride](/img/structure/B13499550.png)


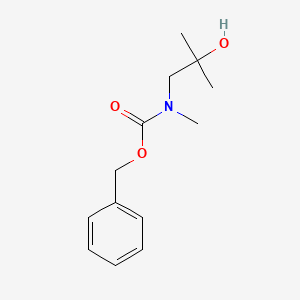
![Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13499582.png)
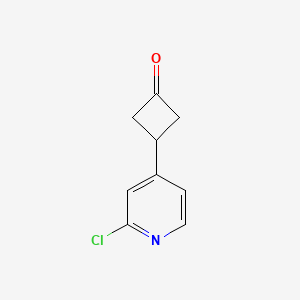
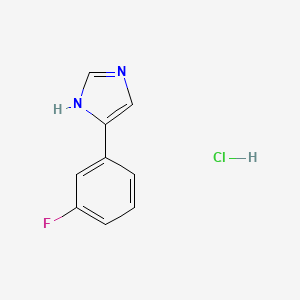

![Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)

![5-Azaspiro[3.5]nonan-9-ol hydrochloride](/img/structure/B13499616.png)
